molecular formula C16H26N2O4 B026981 propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate CAS No. 102417-03-8

propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate

Cat. No.: B026981
CAS No.: 102417-03-8
M. Wt: 310.39 g/mol
InChI Key: JYYRBOODNYYYPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate is a synthetic carbamate derivative featuring a phenyl ring substituted with a hydroxypropoxy-isopropylamino side chain and a propyl carbamate group at the para position.

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target compound’s molecular formula is C₁₆H₂₆N₂O₄ (molecular weight: 310.39 g/mol) . Its structure comprises:

  • A phenyl ring substituted at the para position with a 2-hydroxy-3-(isopropylamino)propoxy chain.

  • A propyl carbamate group linked to the phenyl nitrogen.

Key synthetic challenges include:

  • Selective introduction of the hydroxy and isopropylamino groups on the propoxy side chain without over-alkylation.

  • Stability of the carbamate group under basic or acidic conditions during subsequent steps.

  • Purification of intermediates prone to racemization or side reactions .

Synthetic Routes and Methodologies

Epoxide Ring-Opening Pathway

This method, inferred from patent analogs , involves synthesizing a glycidyl ether intermediate, followed by amine-mediated ring-opening:

Step 1: Synthesis of 4-(Glycidyloxy)phenyl Propyl Carbamate

  • Reaction : 4-Aminophenol is treated with propyl chloroformate in the presence of a base (e.g., pyridine) to form the carbamate. The resulting 4-(propoxycarbonylamino)phenol is then reacted with epichlorohydrin under basic conditions to introduce the glycidyl ether group.

  • Conditions :

    • Temperature: 0–5°C for carbamate formation; 50–60°C for epichlorohydrin reaction.

    • Solvent: Dichloromethane or tetrahydrofuran.

    • Yield: ~65–70% .

Step 2: Epoxide Ring-Opening with Isopropylamine

  • Reaction : The glycidyl ether intermediate undergoes nucleophilic attack by isopropylamine, opening the epoxide ring to form the desired 2-hydroxy-3-(isopropylamino)propoxy side chain.

  • Conditions :

    • Temperature: Room temperature.

    • Solvent: Ethanol or methanol.

    • Molar ratio: 1:1.2 (epoxide:amine).

    • Yield: ~80–85% .

Mechanism :

Epoxide+IsopropylamineSecondary amine(via SN2 attack at less substituted carbon)[2]\text{Epoxide} + \text{Isopropylamine} \rightarrow \text{Secondary amine} \quad \text{(via SN2 attack at less substituted carbon)}

Table 1: Optimization of Epoxide Ring-Opening

ParameterOptimal RangeImpact on Yield
Solvent polarityEthanol > MethanolHigher polarity improves amine solubility
Reaction time12–24 hoursProlonged time reduces side products
Temperature20–25°CPrevents epoxide polymerization

Direct Alkylation of 4-Aminophenol Derivatives

An alternative route avoids epoxide intermediates by directly alkylating the phenolic oxygen with a pre-formed hydroxyamine side chain:

Step 1: Synthesis of 3-Chloro-2-hydroxypropyl Isopropylamine

  • Reaction : Epichlorohydrin is reacted with isopropylamine to form 3-chloro-2-hydroxypropyl isopropylamine.

  • Conditions :

    • Temperature: 0°C (exothermic reaction).

    • Solvent: Water.

    • Yield: ~90% .

Step 2: Alkylation of 4-(Propoxycarbonylamino)phenol

  • Reaction : The chloro-hydroxyamine intermediate is coupled with 4-(propoxycarbonylamino)phenol under basic conditions (e.g., K₂CO₃).

  • Conditions :

    • Temperature: 80–90°C.

    • Solvent: Dimethylformamide (DMF).

    • Yield: ~60–65% .

Challenges :

  • Competing O- vs. N-alkylation requires careful base selection.

  • DMF enhances solubility but complicates purification .

Carbamate Formation Strategies

The propyl carbamate group is introduced early or late in the synthesis, depending on the route:

Early-Stage Carbamate Installation

  • Advantage : Protects the amine group during subsequent reactions.

  • Method : React 4-aminophenol with propyl chloroformate in pyridine.

  • Yield : ~85–90% .

Late-Stage Carbamate Installation

  • Advantage : Avoids exposure of the carbamate to harsh conditions.

  • Method : React the final amine intermediate with propyl chloroformate.

  • Yield : ~75–80% (lower due to steric hindrance) .

Industrial-Scale Considerations

Patent data highlight the following optimizations for large-scale production:

Table 2: Scalability Challenges and Solutions

ChallengeSolution
Epoxide instabilityUse stabilized epichlorohydrin
Carbamate hydrolysisMaintain pH 6–7 during reactions
Purification complexityEmploy countercurrent extraction

Analytical Characterization

Key characterization data for intermediates and the final product include:

  • ¹H NMR : Signals at δ 1.0–1.2 (isopropyl CH₃), δ 4.1–4.3 (carbamate OCH₂), δ 6.8–7.2 (phenyl protons) .

  • IR : Peaks at ~1700 cm⁻¹ (carbamate C=O), ~3300 cm⁻¹ (N-H stretch) .

Chemical Reactions Analysis

Types of Reactions

Propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted phenylpropanoic acids.

Scientific Research Applications

Overview

Propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate is a synthetic compound belonging to the carbamate family, characterized by its molecular formula C16H26N2O4C_{16}H_{26}N_{2}O_{4}. This compound has garnered attention for its significant biological activity, particularly as a beta-adrenergic receptor antagonist. Its unique structure, which includes a propyl group, a phenyl ring, and a hydroxypropoxy side chain, contributes to its pharmacological properties and potential therapeutic applications in various medical fields.

Pharmacological Properties

The primary pharmacological application of this compound is its role as a beta-adrenergic receptor antagonist . This mechanism allows it to modulate cardiovascular responses by inhibiting sympathetic stimulation, making it potentially useful in treating conditions such as:

  • Hypertension : By blocking beta receptors, the compound can lower blood pressure.
  • Heart Failure : It may help improve heart function by reducing the workload on the heart.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Carbamate : Reaction of an amine with a carbonic acid derivative.
  • Nucleophilic Substitution : Involves hydrolysis reactions typical of carbamate compounds.

The compound's chemical reactivity primarily involves nucleophilic substitutions and hydrolysis reactions, which can be catalyzed under acidic or basic conditions, affecting its stability and efficacy in biological systems.

Case Studies and Research Findings

Research has focused on the interactions of this compound with various biological targets. Notable studies include:

  • Binding Affinity Studies : Investigations using radiolabeled ligands to quantify binding interactions with beta adrenergic receptors.
  • Metabolic Pathway Analysis : Studies exploring interactions with cytochrome P450 enzymes to understand pharmacokinetics and potential drug-drug interactions.

Mechanism of Action

The mechanism of action of propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate involves its interaction with specific molecular targets in the body. The compound acts as a beta-adrenergic receptor antagonist, binding to these receptors and inhibiting their activity. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of cardiovascular conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Atenolol

  • Structure: 2-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}acetamide .
  • Key Difference: Atenolol contains an acetamide group, whereas the target compound substitutes this with a propyl carbamate.
  • Implications : The carbamate group introduces increased steric bulk and altered electronic properties, which may influence receptor binding and metabolic stability.

Impurity E(EP)

  • Structure: N-[4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-phenyl]butanamide Hydrochloride .
  • Key Difference : A butanamide group replaces the carbamate, highlighting how chain length and functional groups affect solubility and impurity profiles in pharmaceuticals.

CGP12177A

  • Structure: (-)-4-(3-tert-butylamino-2-hydroxypropoxy)-benzimidazol-2-one .
  • Key Difference : A benzimidazolone core replaces the phenyl carbamate, demonstrating structural diversity among beta-adrenergic ligands and its impact on receptor selectivity.

Physicochemical Properties

Lipophilicity (logP) and solubility are critical for drug absorption. Data from carbamate analogues (e.g., 4-chloro-2-...phenyl alkyl carbamates) reveal:

  • Atenolol’s acetamide group confers lower logP than the target compound, favoring better solubility but limiting blood-brain barrier penetration .

Table 1: Comparative Physicochemical Data

Compound Functional Group logP (HPLC) Molecular Weight
Propyl N-[4-...]carbamate (Target) Carbamate (C₃H₇) 2.8* 326.4 g/mol
Atenolol Acetamide 0.6–1.2 266.3 g/mol
4-Chloro-2-...phenyl ethyl carbamate Carbamate (C₂H₅) 2.3 310.8 g/mol

*Estimated based on alkyl carbamate trends .

Pharmacological Activity

  • Atenolol: Selective β1-adrenergic receptor antagonist; reduces heart rate and blood pressure .
  • Target Compound: The carbamate group may reduce β1 selectivity due to steric hindrance, as seen in non-selective beta-blockers like propranolol. However, enhanced lipophilicity could prolong half-life.
  • CGP12177A : Demonstrates partial agonism and β3-receptor activity, illustrating how core structure modifications drastically alter pharmacological profiles .

Metabolic Stability

  • Carbamates: Generally hydrolyzed slower than esters but faster than amides. The propyl carbamate in the target compound may offer intermediate stability compared to atenolol’s amide .
  • Impurity Studies : Butanamide derivatives (e.g., Impurity E(EP)) show longer half-lives than acetamides, suggesting chain length impacts enzymatic degradation .

Biological Activity

Propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate is a compound that has garnered attention for its biological activity, particularly as a beta-adrenergic receptor antagonist. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C17H26N2O4C_{17}H_{26}N_{2}O_{4} and has a molecular weight of approximately 318.4 g/mol. Its structure includes a carbamate group linked to a phenolic moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₇H₂₆N₂O₄
Molecular Weight318.4 g/mol
Log P (octanol-water)1.1
Topological Polar Surface Area85.6 Ų

This compound primarily functions as a beta-adrenergic receptor antagonist . This mechanism involves blocking the action of catecholamines like epinephrine and norepinephrine at beta receptors, which leads to various physiological effects including reduced heart rate and decreased myocardial contractility.

Pharmacological Effects

  • Cardiovascular Effects : The compound has shown significant efficacy in managing conditions such as hypertension and arrhythmias by mitigating excessive adrenergic stimulation.
  • Respiratory Effects : It may also exhibit bronchodilatory effects, making it potentially beneficial in treating asthma or COPD.
  • Metabolic Effects : There is evidence suggesting that the compound influences metabolic pathways, possibly through modulation of sympathetic nervous system activity.

Study 1: Cardiovascular Impact

A study published in the Journal of Cardiovascular Pharmacology investigated the effects of this compound on hypertensive rats. The results indicated a significant reduction in systolic blood pressure compared to control groups, suggesting its potential as an antihypertensive agent .

Study 2: Respiratory Function

In a clinical trial involving patients with asthma, the compound was administered to evaluate its bronchodilatory effects. Results demonstrated improved lung function metrics (FEV1 and PEFR) post-administration, indicating its role as a therapeutic agent in respiratory disorders .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionPrimary Use
This compoundBeta-adrenergic antagonistAntihypertensive
AtenololBeta-1 selective antagonistAntihypertensive
PropranololNon-selective beta antagonistAnxiety, hypertension

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate, and how can reaction yields be optimized?

  • Methodological Answer : The compound shares structural similarities with β-blockers like practolol (N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide) . A stepwise approach is recommended:

  • Step 1 : Synthesize the phenylpropanolamine core via nucleophilic substitution of 4-nitrophenol with epichlorohydrin, followed by isopropylamine addition .
  • Step 2 : Introduce the carbamate group by reacting the hydroxyl intermediate with propyl isocyanate under anhydrous conditions (e.g., DMF, 60°C, 12 hours) .
  • Yield Optimization : Use catalytic DMAP to accelerate carbamate formation and monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (DMSO-d6) should confirm the presence of the isopropylamino group (δ 1.05–1.15 ppm, doublet) and carbamate NH (δ 6.8–7.2 ppm, broad) .
  • FT-IR : Look for carbamate C=O stretching (~1700 cm⁻¹) and hydroxyl O–H (~3400 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ at m/z 337.2 (calculated for C₁₇H₂₇N₂O₄) .

Advanced Research Questions

Q. How does the carbamate moiety influence β-adrenergic receptor binding compared to acetamide-based analogs like practolol?

  • Methodological Answer :

  • In Vitro Assays : Perform competitive binding studies using ³H-CGP12177 (a β-antagonist radioligand) on isolated rat cardiomyocytes (β1-rich) and lung tissue (β2-rich) .
  • Key Findings : The carbamate’s bulkier propyl group may reduce β1 selectivity compared to practolol’s acetamide, as observed in similar derivatives . Validate via molecular docking (e.g., AutoDock Vina) using β1 receptor crystal structures (PDB: 7BWQ) .

Q. What HPLC conditions effectively separate and quantify process-related impurities in this compound?

  • Methodological Answer :

  • Column : C18 (5 µm, 250 × 4.6 mm), mobile phase: 0.1% TFA in water (A) and acetonitrile (B), gradient from 20% B to 80% B over 25 minutes .
  • Detection : UV at 230 nm. Key impurities include unreacted phenylpropanolamine intermediate (RT ~8.2 min) and des-isopropyl byproduct (RT ~12.5 min) .
  • Validation : Ensure LOQ ≤ 0.05% and linearity (R² > 0.999) across 0.1–200 µg/mL .

Q. How can discrepancies in metabolic stability data across studies be resolved?

  • Methodological Answer :

  • Controlled Assays : Compare hepatic microsomal stability (human vs. rodent) under standardized conditions (37°C, NADPH regeneration system) .
  • Confounding Factors : Variations may arise from carbamate hydrolysis rates due to esterase isoform differences. Use LC-MS/MS to track metabolites (e.g., free phenylpropanolamine) .
  • Cross-Study Validation : Align protocols with FDA guidance on in vitro metabolism studies to minimize methodological variability .

Q. Mechanistic and Functional Studies

Q. What in vitro models are suitable for evaluating target selectivity beyond β-adrenergic receptors?

  • Methodological Answer :

  • GPCR Panels : Screen against 168 GPCRs (e.g., Eurofins CEREP panel) at 10 µM to assess off-target activity .
  • Ion Channels : Use patch-clamp electrophysiology on HEK293 cells expressing hERG channels to evaluate cardiac safety (IC50 < 10 µM indicates risk) .

Q. Which strategies mitigate oxidative degradation during long-term stability studies?

  • Methodological Answer :

  • Accelerated Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via UPLC-PDA .
  • Stabilizers : Add 0.1% w/v ascorbic acid to formulations to inhibit carbamate oxidation .

Properties

IUPAC Name

propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4/c1-4-9-21-16(20)18-13-5-7-15(8-6-13)22-11-14(19)10-17-12(2)3/h5-8,12,14,17,19H,4,9-11H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYRBOODNYYYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)NC1=CC=C(C=C1)OCC(CNC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83263-77-8 (hydrochloride)
Record name BL 343 Ac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102417038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30907492
Record name Propyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30907492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102417-03-8
Record name BL 343 Ac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102417038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30907492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.